molecular formula C20H20N2O3 B2391999 methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448140-87-1

methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2391999
CAS No.: 1448140-87-1
M. Wt: 336.391
InChI Key: KRNKTLSGZPFXIE-JXMROGBWSA-N
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Description

Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can introduce different substituents onto the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its biological activity.

    Industry: Use in the production of pharmaceuticals or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific biological targets. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Cinnamamide: A related compound with a cinnamoyl group.

    Methyl esters: Compounds with similar ester functional groups.

Uniqueness

Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other isoquinoline derivatives.

Properties

IUPAC Name

methyl 7-[[(E)-3-phenylprop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-20(24)22-12-11-16-8-9-18(13-17(16)14-22)21-19(23)10-7-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,21,23)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNKTLSGZPFXIE-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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